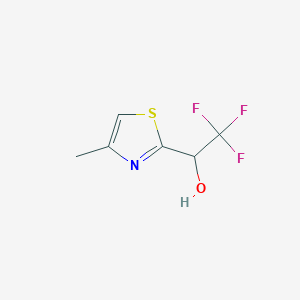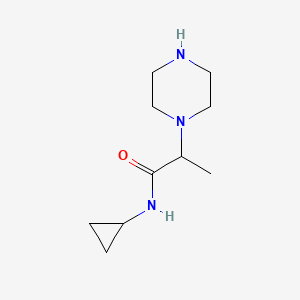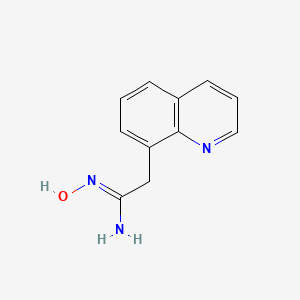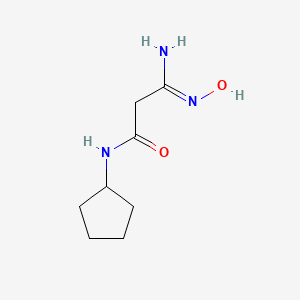
2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are known as furan compounds . They are important in the field of organic chemistry for the synthesis of new compounds .
Synthesis Analysis
Furan compounds can be synthesized from various biomass resources like corncobs or sugar cane bagasse . For example, furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass .Molecular Structure Analysis
The molecular structure of furan compounds can be complex and varies depending on the specific compound . For example, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis
Furan compounds undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary greatly depending on the specific compound . For example, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
- Furan-2-ylmethyl compounds, including 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile, have been utilized in various chemical synthesis processes. A study by Craig et al. (2005) demonstrated the use of furan-2-ylmethyl tosylacetates in decarboxylative Claisen rearrangement reactions, leading to the production of 2,3-disubstituted heteroaromatic products (Craig, King, Kley, & Mountford, 2005).
Biofuel Production
- In the context of renewable energy, Chen et al. (2016) reported the direct conversion of furfural to levulinate esters, including furan-2-ylmethyl-levulinate, as potential biofuel feedstocks. This transformation utilized Nb2O5-ZrO2 mixed oxide microspheres as bifunctional catalysts, representing an advancement in sustainable fuel production (Chen, Li, Huang, & Yuan, 2016).
Organic Synthesis and Pharmacology
- In pharmacology and organic synthesis, Kumar et al. (2017) developed novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for antidepressant and antianxiety activities, demonstrating the role of furan-2-ylmethyl derivatives in medicinal chemistry (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Corrosion Inhibition
- Guimarães et al. (2020) explored the potential of nitrogenated derivatives of furfural, including 2-(furan-2-ylmethylene)-based compounds, as corrosion inhibitors for mild steel in acidic solutions. This research highlights the application of furan-2-ylmethyl derivatives in industrial corrosion protection (Guimarães, Cunha, de Oliveira, da Silva, Oliveira, Araujo, Machado, D’Elia, & Rezende, 2020).
Enzymatic Synthesis in Polymer Chemistry
- Furan-2-ylmethyl compounds have also found applications in polymer chemistry. Jiang et al. (2014) conducted enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, demonstrating the utility of furan derivatives in creating novel materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Safety and Hazards
Orientations Futures
The future of furan compounds looks promising, with potential applications in various fields such as the manufacture of fuels and monomers . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHQORAJGXTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280877 | |
| Record name | α-(Hydroxymethyl)-2-furanpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929973-81-9 | |
| Record name | α-(Hydroxymethyl)-2-furanpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Hydroxymethyl)-2-furanpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)





![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B3340852.png)


![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)



![(3S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B3340931.png)